molecular formula C11H13ClO B8691244 3,5-Diethylbenzoyl chloride

3,5-Diethylbenzoyl chloride

Cat. No.: B8691244
M. Wt: 196.67 g/mol
InChI Key: CEVKIWPXUZOANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethylbenzoyl Chloride (CAS: 102121-58-4) is an aromatic acyl chloride derivative with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . This compound serves as a versatile chemical intermediate in research and development for the synthesis of more complex molecules. While specific applications for this compound are not fully documented in the public domain, acyl chlorides of its structural class are critically important in organic synthesis. They are primarily used as building blocks in pharmaceutical, agrochemical, and specialty chemical research . In pharmaceutical contexts, such intermediates are key for constructing active pharmaceutical ingredients (APIs) . Within agrochemical research, similar compounds are crucial intermediates for the synthesis of insect growth regulators, which are known for their selectivity and favorable environmental profiles . Researchers value this compound for its reactivity, particularly in Friedel-Crafts acylation and nucleophilic acyl substitution reactions, to form ketones, amides, and esters. Handling and Storage: Acyl chlorides are typically moisture-sensitive and require storage in a cool, dark place under inert conditions . Please refer to the relevant Safety Data Sheet for detailed handling protocols. Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

3,5-diethylbenzoyl chloride

InChI

InChI=1S/C11H13ClO/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h5-7H,3-4H2,1-2H3

InChI Key

CEVKIWPXUZOANJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(=O)Cl)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Substituents (3,5-positions) Physical State (20°C) Melting/Boiling Point Purity (Typical)
3,5-Diethylbenzoyl chloride C11H13ClO 196.67 Ethyl (-C2H5) Not reported Not reported Not reported
3,5-Dichlorobenzoyl chloride C7H3Cl3O 209.45 Chlorine (-Cl) Liquid Not reported 99.2%
3,5-Dinitrobenzoyl chloride C7H3ClN2O5 230.57 Nitro (-NO2) Crystalline solid 196°C (12 mmHg) 98+%
3,5-Dimethoxybenzoyl chloride C9H9ClO3 200.62 Methoxy (-OCH3) Not reported Not reported ≥97% (GC)
3,5-Dimethylbenzoyl chloride C9H9ClO 168.62 Methyl (-CH3) Yellow liquid Not reported ≥97.0% (GC)

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO2) increase electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. Ethyl groups, being electron-donating, may reduce reactivity compared to chloro or nitro derivatives .

Key Observations :

  • Scale and Cost : 3,5-Dichlorobenzoyl chloride is produced at an industrial scale (up to kgs) with optimized yields, making it commercially viable .
  • Specialized Uses : Nitro derivatives are valued in analytical chemistry (e.g., capillary electrophoresis) due to strong electrophilic character .

Table 3: Hazard and Handling Data

Compound Hazard Statements Toxicity Data Decomposition Products
This compound Not reported Not reported Likely HCl, CO, and hydrocarbons
3,5-Dichlorobenzoyl chloride H314 (skin corrosion), H335 (respiratory irritation) Acute toxicity (LD50 not reported) HCl, chlorinated hydrocarbons
3,5-Dinitrobenzoyl chloride H314, H335 Mutagenic (100 µg/plate in Ames test) NOx, Cl<sup>-</sup>
3,5-Dimethoxybenzoyl chloride Not reported No mutagenicity data Methanol, HCl

Key Observations :

  • Corrosivity : All benzoyl chlorides are corrosive due to the reactive acyl chloride group.
  • Environmental Impact: Nitro derivatives pose higher environmental risks due to NOx emissions upon decomposition .

Preparation Methods

Thionyl Chloride-Mediated Acylation

The most widely reported method involves reacting 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂). Early protocols used a 1:11.32 molar ratio of acid to SOCl₂ in toluene solvent under dimethylformamide (DMF) catalysis. This approach suffered from:

  • High reagent consumption : Excess SOCl₂ required subsequent distillation, increasing energy costs by ~25%.

  • Solvent interference : Toluene residues reduced product purity to 92–95%, necessitating additional purification.

Solvent-Free Modifications

Post-2010 developments eliminated solvents by leveraging stoichiometric optimization. A 1:5 molar ratio of 3,5-dimethylbenzoic acid to SOCl₂ achieved 97% conversion without catalysts. Key parameters:

  • Temperature gradient : 30°C → 40°C (0.5–2°C/min) → 55°C (1.5–3°C/min) → 65°C (1–1.5°C/min).

  • Reaction time : 4.5 hours total (1h per temperature stage + 0.5h final hold).

Advanced Patented Methodology (CN109851492A)

Reaction Design

The patent CN109851492A details a four-stage heating protocol:

StageTemperature (°C)Heating Rate (°C/min)Duration (h)Purpose
130–501Initial activation
2→400.5–21Intermediate complex formation
3→551.5–31Main acyl chloride generation
4→651–1.50.5Byproduct removal

Key advantages :

  • Yield : 97.35–98.55%.

  • Purity : 99.6–99.7% by gas chromatography.

  • Energy efficiency : 15% lower energy input vs. isothermal methods.

Critical Process Parameters

  • SOCl₂ stoichiometry : 1:5 molar ratio reduces waste vs. traditional 1:11.

  • Reflux duration : 3 hours optimal for HCl/SO₂ off-gassing.

  • Impurity control : <0.3% residual acid or dimethylbenzamide.

Comparative Analysis of Synthetic Approaches

Performance Metrics

MethodSOCl₂ RatioSolventCatalystYield (%)Purity (%)Energy Cost (kWh/kg)
Traditional1:11.32TolueneDMF8992–958.2
Solvent-Free1:5NoneNone97.35–98.5599.6–99.76.1
Patent CN109851492A1:5NoneNone98.5599.75.7

Economic and Environmental Impact

  • Cost reduction : SOCl₂ savings cut raw material costs by ¥12,000/ton.

  • Waste minimization : Eliminating toluene reduces hazardous waste by 300 kg per 1,000 kg product.

  • Scalability : 20% increased batch capacity due to absent solvent volume.

Industrial-Scale Considerations

Equipment Design

  • Reactor configuration : Jacketed glass-lined steel with programmable thermal controllers.

  • Off-gas management : Condensers at −10°C capture unreacted SOCl₂ (recovery rate >85%) .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of 3,5-Diethylbenzoyl chloride via chlorination reactions?

  • Methodological Answer : Key parameters include reagent stoichiometry (e.g., chlorinating agents like thionyl chloride), reaction temperature, and duration. For analogous compounds (e.g., 3,5-Dichlorobenzoyl chloride), side-chain and ring chlorination steps are optimized via single-factor experiments to achieve yields >60% . Monitoring intermediates using techniques like thin-layer chromatography (TLC) ensures reaction progression. Post-synthesis purification via fractional distillation or recrystallization improves purity (>99%) .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

  • Methodological Answer : 1^1H NMR and 13^{13}C NMR are critical for confirming substituent positions. For 3,5-Dichlorobenzoyl chloride, NMR spectra show distinct aromatic proton splitting patterns (e.g., doublets for meta-substituted Cl groups) and carbonyl carbon shifts (~170 ppm) . For this compound, ethyl group protons (δ ~1.2–1.4 ppm for CH3_3, δ ~2.5–3.0 ppm for CH2_2) and aromatic protons (δ ~7.0–8.0 ppm) should align with predicted splitting patterns. Compare against spectral databases (e.g., NIST Chemistry WebBook) .

Q. What safety protocols are essential for handling acyl chlorides like this compound?

  • Methodological Answer : Use fume hoods to prevent inhalation of toxic vapors. Wear nitrile gloves and goggles (EN 166 standard) to avoid skin/eye contact . In case of spills, neutralize with sodium bicarbonate and collect residues in inert absorbents. Store in airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural disorder in this compound derivatives?

  • Methodological Answer : For compounds with dynamic disorder (e.g., 3,5-Dinitrobenzoyl chloride), refine crystallographic models using dual-orientation occupancy parameters. Analyze residual electron density maps to identify disordered atoms. For example, disorder in the carbonyl chloride group can be modeled with two orientations, refining their occupancies to minimize R-factors (<0.04) . Apply restraints to bond distances and angles during refinement to maintain chemical合理性.

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Compare LUMO (lowest unoccupied molecular orbital) localization on the carbonyl carbon to assess electrophilicity. For similar benzoyl chlorides, electron-withdrawing substituents (e.g., nitro groups) increase reactivity by lowering LUMO energy . Molecular dynamics simulations can further explore solvent effects (e.g., THF vs. DCM) on reaction kinetics.

Q. How does this compound perform in interfacial polymerization for advanced materials?

  • Methodological Answer : In membrane synthesis (e.g., polyamide nanofiltration membranes), this compound can act as an acylating agent. Optimize monomer concentration (e.g., 0.1–1.0 wt%) and reaction time (5–30 minutes) to control membrane thickness and pore size. For 3,5-Diaminobenzoylpiperazine-based membranes, interfacial polymerization with trimesoyl chloride achieves salt rejections >90% . Characterize membrane hydrophilicity via contact angle measurements and surface charge via zeta potential analysis.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for this compound synthesis across studies?

  • Methodological Answer : Variability often arises from differences in chlorination agents (e.g., SOCl2_2 vs. PCl3_3) or purification methods. For instance, using THF as a solvent in chlorination improves yield (63% vs. 50% in non-polar solvents) by stabilizing intermediates . Systematically replicate conditions (e.g., reflux time, inert atmosphere) and validate purity via HPLC or GC-MS to isolate protocol-dependent factors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.